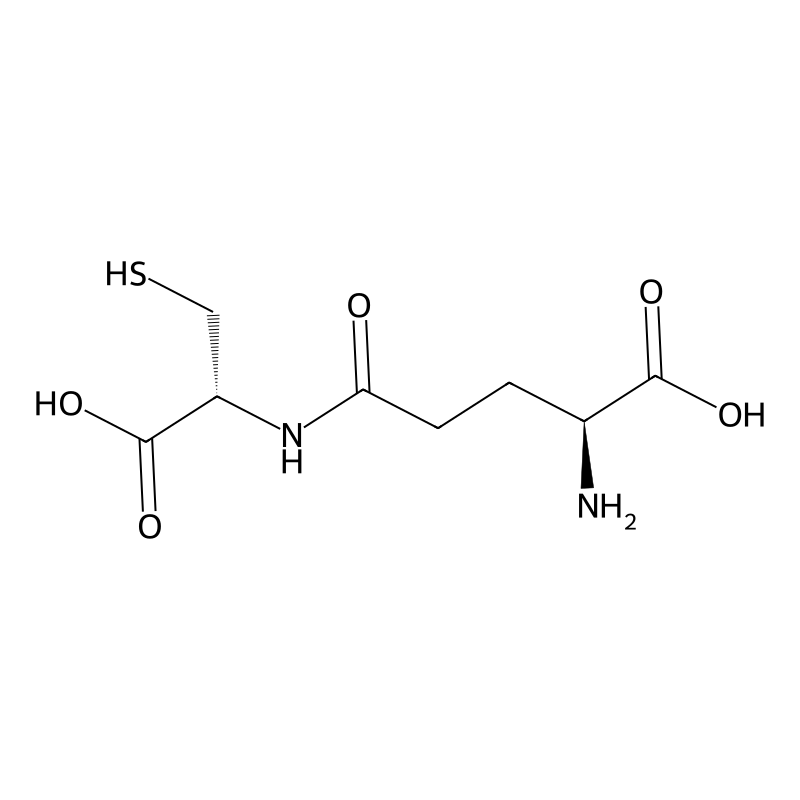

Gamma-L-Glutamyl-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

γ-GC as a Precursor for Glutathione Synthesis

Glutathione (GSH) is a tripeptide composed of cysteine, glycine, and glutamate. Its synthesis occurs in two steps, with γ-GC acting as an intermediate in the first step catalyzed by the enzyme glutamate-cysteine ligase (GCL) []. GCL combines glutamate and cysteine to form γ-GC. Subsequently, another enzyme, glutathione synthetase, utilizes γ-GC and glycine to produce the final product, GSH [].

Studies suggest that γ-GC supplementation may be beneficial in situations where GSH synthesis is compromised. Certain chronic diseases and aging are associated with decreased GCL activity, leading to insufficient GSH levels []. In such cases, providing γ-GC directly as a supplement may bypass the limiting step in the synthesis pathway and help restore cellular GSH levels.

Research on the Therapeutic Potential of γ-GC

Several areas of scientific research are exploring the potential therapeutic applications of γ-GC:

- Neuroprotection: Studies in animal models demonstrate that γ-GC can protect brain cells from oxidative damage and improve cognitive function [].

- Reducing Oxidative Stress: Research suggests that γ-GC can mitigate oxidative stress in various tissues, including the liver and heart, offering potential protection against conditions associated with oxidative stress [, ].

- Sepsis Treatment: Some studies suggest that γ-GC may have therapeutic potential in sepsis, a life-threatening condition characterized by systemic inflammation [].

Gamma-Glutamylcysteine is a dipeptide composed of the amino acids L-glutamic acid and L-cysteine, linked by a unique gamma-bond. This compound serves as a critical precursor in the biosynthesis of glutathione, an essential antioxidant in living organisms. Gamma-Glutamylcysteine is found in various biological systems, including animals, plants, fungi, and some bacteria, and plays a vital role in cellular protection against oxidative stress .

- GGC's primary function is within the γ-glutamyl cycle. This cycle helps regulate glutamate levels and provides precursors for glutathione synthesis [].

- GGC can act as a substitute for glutathione in some antioxidant reactions, helping to neutralize free radicals and protect cells from oxidative stress.

Gamma-Glutamylcysteine is synthesized through an ATP-dependent reaction catalyzed by the enzyme glutamate-cysteine ligase. This reaction involves the condensation of L-glutamic acid and L-cysteine, forming gamma-glutamylcysteine while releasing adenosine diphosphate and inorganic phosphate . The subsequent step in glutathione synthesis involves the addition of glycine to gamma-glutamylcysteine, catalyzed by glutathione synthetase, resulting in the formation of glutathione .

Gamma-Glutamylcysteine exhibits antioxidant properties similar to those of glutathione. It acts as a cofactor for glutathione peroxidase, facilitating the detoxification of reactive oxygen species such as hydrogen peroxide and superoxide anions. Research indicates that gamma-glutamylcysteine can effectively replace glutathione in certain biochemical pathways, particularly in conditions where glutathione levels are compromised . Additionally, it plays a role in maintaining thiol-enzyme activity and protecting cellular components from oxidative damage .

Research has indicated that gamma-glutamylcysteine interacts with various cellular pathways:

- It can influence the activity of enzymes involved in antioxidant defense.

- Studies have shown that it may modulate cellular responses to oxidative stress by acting as a signaling molecule or cofactor for other enzymes .

Moreover, its ability to enhance glutathione levels without directly increasing extracellular glutathione concentrations suggests a unique role in cellular homeostasis .

Several compounds share structural or functional similarities with gamma-glutamylcysteine:

| Compound | Description | Unique Features |

|---|---|---|

| Glutathione | A tripeptide composed of gamma-glutamylcysteine and glycine | Most abundant intracellular thiol; crucial for detoxification |

| Cysteinylglycine | A dipeptide formed from cysteine and glycine | Involved in protein synthesis; less potent as an antioxidant |

| N-acetylcysteine | A derivative of cysteine with an acetyl group | Known for mucolytic properties; used in respiratory conditions |

| L-cysteine | A free amino acid that serves as a precursor for protein synthesis | Directly involved in antioxidant defense mechanisms |

Gamma-glutamylcysteine is unique due to its specific role as an immediate precursor to glutathione and its distinct mechanism of action as an antioxidant. Unlike other compounds listed, it directly participates in the synthesis pathway of one of the most important antioxidants in biological systems while also exhibiting antioxidant properties itself .

The discovery and characterization of gamma-glutamylcysteine emerged from pioneering work in the 1970s when Meister and colleagues first described the gamma-glutamyl cycle. This dipeptide was initially identified as a key intermediate in glutathione metabolism, distinguished by its unusual gamma-bond formation between the constituent amino acids. The compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, characterized by an alpha amino acid bearing an acyl group at its terminal nitrogen atom.

Gamma-glutamylcysteine was recognized early as having relatively unusual structural properties compared to conventional dipeptides. The gamma-bond between L-glutamic acid and L-cysteine creates a unique molecular architecture that confers resistance to cleavage by cellular peptidases, requiring specialized enzymes such as gamma-glutamyl transpeptidase for its metabolic processing. This structural peculiarity immediately suggested important functional implications for cellular metabolism and transport processes.

The molecular characterization revealed gamma-glutamylcysteine as a dipeptide with the chemical formula C₈H₁₄N₂O₅S and a molecular weight of 250.272 Da. The compound exists in all living species, ranging from bacteria to humans, indicating its fundamental importance in cellular biochemistry. Its classification as a potentially toxic compound at high concentrations, despite its essential biological functions, highlighted the need for careful regulation of its cellular levels.

Position in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle, first comprehensively described by Meister in the 1970s, represents a sophisticated cellular system for amino acid transport and glutathione metabolism. Within this cycle, gamma-glutamylcysteine occupies a central position as both a product of glutathione degradation and a precursor for glutathione synthesis. The cycle was proposed as a unified pathway that could explain both the synthesis and degradation of glutathione while simultaneously serving as an amino acid transport system.

The positional significance of gamma-glutamylcysteine within the cycle became apparent through studies revealing its dual role in cellular metabolism. As a product of gamma-glutamyl transpeptidase activity on glutathione, it serves as an intermediate that can be further metabolized to yield constituent amino acids. Conversely, as a substrate for glutathione synthetase, it represents the penultimate step in glutathione biosynthesis, requiring only the addition of glycine to complete the tripeptide formation.

The gamma-glutamyl cycle's transport function relies heavily on the properties of gamma-glutamylcysteine and related gamma-glutamyl compounds. The cycle was proposed to mediate amino acid transport across cellular membranes through a series of energy-requiring reactions, with gamma-glutamyl transpeptidase functioning in translocation and gamma-glutamylcysteine synthetase catalyzing recovery steps. This positional importance within the transport system emphasized the compound's role beyond simple metabolic intermediacy.

Relationship to Glutathione Metabolism

The relationship between gamma-glutamylcysteine and glutathione metabolism is fundamental and multifaceted, extending from direct precursor function to regulatory control mechanisms. Gamma-glutamylcysteine serves as the most immediate precursor to glutathione, with its synthesis representing the rate-limiting step in glutathione biosynthesis. This rate-limiting nature makes gamma-glutamylcysteine production crucial for maintaining cellular glutathione levels and, consequently, cellular antioxidant capacity.

The biosynthetic relationship involves the ATP-dependent condensation of L-glutamic acid and L-cysteine, catalyzed by glutamate-cysteine ligase, to form gamma-glutamylcysteine. This reaction represents the first and most tightly regulated step in glutathione synthesis, with the enzyme subject to feedback inhibition by glutathione itself. The regulatory mechanism ensures that gamma-glutamylcysteine production is controlled according to cellular glutathione needs, preventing both deficiency and excess accumulation.

Studies have demonstrated that gamma-glutamylcysteine concentrations in human plasma range from 1 to 5 μM, while intracellular concentrations typically remain at 5 to 10 μM. These relatively low concentrations reflect the rapid conversion of gamma-glutamylcysteine to glutathione by glutathione synthetase, maintaining the compound in a dynamic equilibrium with its metabolic products. The relationship extends to degradative pathways, where gamma-glutamyl transpeptidase can cleave glutathione to regenerate gamma-glutamylcysteine, creating a complex metabolic network.

Significance in Cellular Biochemistry

The cellular biochemical significance of gamma-glutamylcysteine extends far beyond its role as a glutathione precursor, encompassing independent antioxidant functions, transport mechanisms, and regulatory activities. Research has revealed that gamma-glutamylcysteine possesses intrinsic antioxidant properties, capable of functioning as a powerful antioxidant in its own right. This independent antioxidant capacity suggests that the compound may contribute to cellular protection even when glutathione synthesis is impaired.

The essential nature of gamma-glutamylcysteine for mammalian life has been dramatically demonstrated through genetic studies. Mice with knocked-out glutamate-cysteine ligase genes, which cannot produce gamma-glutamylcysteine, fail to develop beyond the embryo stage and die before birth. This embryonic lethality underscores the compound's fundamental importance for cellular survival and development, establishing it as one of the most critical metabolic intermediates in cellular biochemistry.

Recent investigations have expanded understanding of gamma-glutamylcysteine's biochemical significance to include its interactions with various cellular enzymes. Studies have shown that gamma-glutamylcysteine can serve as a substrate for glutathione peroxidase, glutathione S-transferase, and gamma-glutamyl transferase, demonstrating its versatility in cellular biochemical pathways. These interactions suggest that gamma-glutamylcysteine may participate in detoxification processes and cellular signaling pathways independently of its conversion to glutathione.

Gamma-glutamylcysteine is a dipeptide molecule formed through the unique gamma-peptide bond between L-glutamic acid and L-cysteine [1]. The molecular entity is specifically formed when the amino group of L-cysteine binds to the gamma-carbonyl of L-glutamic acid, creating a distinctive gamma-glutamyl linkage [1]. This unusual gamma-bond between the constituent amino acids distinguishes gamma-glutamylcysteine from conventional alpha-peptide bonds found in most proteins [2].

The gamma-peptide bond formation involves the gamma-carboxyl group of glutamic acid rather than the alpha-carboxyl group typically involved in standard peptide bond formation [2]. This structural characteristic makes gamma-glutamylcysteine resilient to hydrolysis by endoproteases, as the gamma-glutamyl bond is not readily cleaved by conventional digestive enzymes [34]. The molecule exists in a zwitterionic form under physiological conditions, with both amino and carboxyl groups ionized [7].

The three-dimensional structure of gamma-glutamylcysteine features a flexible backbone that allows for various conformational states [16]. The presence of the sulfur-containing cysteine residue provides additional chemical reactivity through the free thiol group, which can participate in disulfide bond formation and metal coordination [31].

IUPAC Nomenclature and Chemical Formula

The International Union of Pure and Applied Chemistry nomenclature for gamma-glutamylcysteine is (2S)-2-amino-4-{[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl}butanoic acid [3] [7]. Alternative systematic names include N-L-gamma-glutamyl-L-cysteine and L-gamma-glutamyl-L-cysteine [1] [6].

The molecular formula of gamma-glutamylcysteine is C8H14N2O5S [3] [5] [6]. The compound has a CAS registry number of 636-58-8 [3] [5] and is assigned the InChI key RITKHVBHSGLULN-WHFBIAKZSA-N [3] [7]. The SMILES notation for the molecule is NC@@HC(O)=O [3] [7].

Physicochemical Properties

Gamma-glutamylcysteine exhibits specific physicochemical properties that define its behavior in various chemical environments. The molecular weight is 250.27 grams per mole [2] [3], with an exact mass of 250.062342258 atomic mass units [3] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 250.27 g/mol | [2] [3] |

| Exact Mass | 250.062342258 amu | [3] [7] |

| Melting Point | 167°C | [5] |

| Boiling Point | 592.4°C at 760 mmHg | [5] [37] |

| Density | 1.436 g/cm³ | [5] |

| Flash Point | 312.1°C | [5] |

| Solubility in Water | ≥25 mg/mL | [23] |

| Solubility in DMSO | ≥52 mg/mL | [23] |

| Solubility in Ethanol | ≥54.8 mg/mL | [23] |

| pKa | 2.21±0.10 | [23] |

| LogP | -1.168 | [2] |

| Index of Refraction | 1.571 | [37] |

The compound appears as white to off-white opaque crystals at room temperature [2] [23]. Gamma-glutamylcysteine demonstrates good water solubility, making it readily available for biological processes [23]. The negative LogP value indicates its hydrophilic nature, consistent with its role in aqueous biological systems [2].

The thermal stability of gamma-glutamylcysteine is evidenced by its relatively high melting point of 167°C [5]. Under halophilic conditions with high salt concentrations, gamma-glutamylcysteine exhibits enhanced stability compared to standard conditions, with autoxidation rates significantly reduced in the presence of 4.3 M chloride salts [21].

Spectroscopic Characteristics (NMR, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Gamma-glutamylcysteine has been extensively characterized using various NMR techniques. One-dimensional proton NMR spectroscopy at 500 MHz in water shows distinct chemical shift patterns characteristic of the gamma-glutamyl and cysteine residues [10]. The spectrum was obtained at pH 3.50 and 25°C using DSS as the chemical shift reference [10].

Two-dimensional heteronuclear single quantum coherence (HSQC) NMR spectroscopy provides detailed structural information about gamma-glutamylcysteine [12] [27]. The [1H, 13C]-HSQC NMR spectrum obtained at 600 MHz in water at pH 7.00 and 25°C reveals specific carbon-hydrogen correlations that confirm the molecular structure [12]. The experimental conditions used a 50.0 mM sample concentration with 12.5 mg sample mass [12].

Advanced NMR techniques including COSY, TOCSY, and HMBC spectroscopy have been employed to study gamma-glutamylcysteine reactions with formaldehyde, demonstrating the utility of NMR for monitoring chemical transformations [17]. These multi-dimensional NMR approaches provide comprehensive structural elucidation and reaction monitoring capabilities [17].

Mass Spectrometry

Mass spectrometric analysis of gamma-glutamylcysteine employs electrospray ionization techniques for molecular weight determination and structural confirmation [13] [24]. The compound exhibits electrochemically active properties that facilitate detection using liquid chromatography coupled with electrochemical detection [24].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of gamma-glutamylcysteine and its metabolites [13] [33]. These methods utilize stable isotope-dilution techniques for accurate quantification in biological samples [33]. The mass spectrometric fragmentation patterns provide characteristic ions that confirm the presence of both glutamic acid and cysteine moieties [33].

High-resolution mass spectrometry confirms the exact mass of 250.062342258 for the molecular ion, consistent with the molecular formula C8H14N2O5S [3] [7]. Tandem mass spectrometry experiments reveal fragmentation pathways that involve cleavage of the gamma-peptide bond and loss of specific functional groups [33].

Stability and Reactivity Parameters

Gamma-glutamylcysteine demonstrates remarkable stability under various environmental conditions while maintaining specific reactivity patterns. The gamma-peptide bond confers resistance to proteolytic degradation, making the molecule more stable than conventional alpha-peptide bonds [34]. This stability is particularly pronounced under physiological pH conditions where the molecule maintains its structural integrity [21].

Chemical Stability

The thermal stability of gamma-glutamylcysteine is characterized by decomposition temperatures well above physiological ranges [5]. The compound remains stable at temperatures up to its melting point of 167°C [5]. Under oxidative conditions, the thiol group of the cysteine residue represents the primary site of chemical modification [21].

Salt concentration significantly affects the oxidation stability of gamma-glutamylcysteine [21]. In high-salt environments exceeding 2 M concentration, the autoxidation rate decreases substantially compared to standard aqueous conditions [21]. This enhanced stability under halophilic conditions explains the utilization of gamma-glutamylcysteine in extremophile organisms [21].

Reactivity Parameters

The thiol group of gamma-glutamylcysteine exhibits high reactivity toward metal ions, with particularly strong interactions with silver, copper, zinc, and iron ions [31]. The reactivity follows the hard and soft acids and bases principle, with different binding modes depending on the metal ion characteristics [31].

| Metal Ion | IC50 Value (γ-Glutamylcysteine) | Complex Formation |

|---|---|---|

| Ag+ | Lower IC50 (higher reactivity) | Soft acid-soft base interaction |

| Cu2+ | Moderate IC50 | Chelation through thiol and amino groups |

| Zn2+ | Moderate IC50 | Metal coordination complex |

| Fe3+ | Variable IC50 | Six-membered ring formation |

The formation of metal complexes with gamma-glutamylcysteine involves coordination through multiple sites including the thiol group, amino groups, and carboxyl groups [31]. Iron complexation results in particularly stable six-membered ring structures, contrasting with the nine-membered rings formed by glutathione [31].

Enzymatic Stability

Gamma-glutamylcysteine serves as a substrate for glutathione synthetase in the second step of glutathione biosynthesis [7] [9]. The compound is also susceptible to cleavage by gamma-glutamyltransferase, though this reaction is typically inhibited under physiological conditions to prevent glutathione degradation [14].

The stability of gamma-glutamylcysteine in biological systems is enhanced by its resistance to most proteases [34]. However, specific gamma-glutamyl cyclotransferase enzymes can catalyze the conversion of gamma-glutamylcysteine derivatives through cyclization reactions [11]. These enzymatic transformations follow Michaelis-Menten kinetics with specific kinetic parameters determined for various enzyme systems [11].

Glutamate-Cysteine Ligase Structure and Function

Glutamate-cysteine ligase represents the rate-limiting enzyme in the biosynthesis of gamma-glutamylcysteine, the immediate precursor to glutathione [1] [2]. This enzyme demonstrates remarkable evolutionary conservation across multiple kingdoms of life, including animals, plants, fungi, bacteria, and archaea [1] [3]. The enzyme catalyzes the adenosine triphosphate-dependent ligation of L-glutamate and L-cysteine to form the unusual gamma-peptide bond characteristic of gamma-glutamylcysteine [2] [4].

In eukaryotic organisms, particularly mammals, glutamate-cysteine ligase exists as a heterodimeric enzyme complex composed of two distinct protein subunits encoded by separate genes located on different chromosomes [2] [5]. The catalytic subunit possesses a molecular weight of approximately 73 kilodaltons and contains all substrate and cofactor binding sites necessary for enzymatic activity [2] [6]. This heavy subunit alone is sufficient to catalyze the formation of gamma-glutamylcysteine, though with significantly reduced efficiency compared to the holoenzyme complex [7] [8].

The modulatory subunit, with a molecular weight of approximately 31 kilodaltons, lacks independent enzymatic activity but serves a critical regulatory function [2] [5]. When complexed with the catalytic subunit to form the holoenzyme, the modulatory subunit dramatically enhances catalytic efficiency by lowering the Michaelis constant for glutamate from 18.2 millimolar to 1.8 millimolar [7] [8]. Additionally, this subunit association decreases the Michaelis constant for adenosine triphosphate and increases the inhibition constant for glutathione-mediated feedback inhibition [7] [5].

The catalytic subunit functions as a zinc metalloprotein, with the metal ion playing an essential structural role [5] [9]. Site-directed mutagenesis studies have revealed that the amino terminus of the catalytic subunit is critical for full enzymatic activity, as deletion of the first 25 amino acid residues dramatically reduces glutamate-cysteine ligase activity [8]. The protein contains 367 amino acids with a calculated molecular weight of 72.773 kilodaltons and maps to chromosome 6 in humans [6].

Adenosine Triphosphate-Dependent Catalytic Mechanism of Glutamate-Cysteine Ligase

The catalytic mechanism of glutamate-cysteine ligase follows a classical two-step reaction pathway characteristic of adenosine triphosphate-dependent ligases [10] [11]. The initial step involves the activation of the gamma-carboxyl group of L-glutamate through adenosine triphosphate-phosphorylation to form a gamma-glutamylphosphate intermediate [11] [12]. This high-energy intermediate represents a critical transient species in the reaction pathway, analogous to the activated intermediates formed by other members of the glutamine synthetase superfamily [13].

The formation of the gamma-glutamylphosphate intermediate requires the precise coordination of multiple cofactors, including magnesium ions and adenosine triphosphate [14] [13]. Crystal structure analysis has revealed the presence of two distinct metal-binding sites within the active site: the M1 site binds free metal ions independently of adenosine triphosphate, while the M2 site specifically coordinates with the magnesium-adenosine triphosphate complex [14] [13]. These metal coordination sites are essential for proper substrate positioning and catalytic efficiency.

Following the formation of the gamma-glutamylphosphate intermediate, the second step involves nucleophilic attack by the amino group of L-cysteine [12] [11]. This nucleophilic substitution reaction proceeds through a tetrahedral transition state, where the cysteine amino group attacks the activated gamma-carbon of the glutamylphosphate intermediate [12] [15]. The reaction mechanism demonstrates remarkable similarity to other ligases that utilize adenosine triphosphate to activate carboxyl groups for subsequent amide bond formation [10] [11].

The overall stoichiometry of the reaction consumes one molecule each of L-glutamate, L-cysteine, and adenosine triphosphate while producing gamma-glutamylcysteine, adenosine diphosphate, and inorganic phosphate [1] [16]. The reaction exhibits an apparent Michaelis constant for L-cysteine of 0.35 millimolar, which approximates physiological intracellular cysteine concentrations, suggesting that cysteine availability may represent a rate-limiting factor in gamma-glutamylcysteine synthesis [17] [18].

Crystal Structure of Glutamate-Cysteine Ligase and Active Site Characterization

High-resolution crystal structures of glutamate-cysteine ligase from multiple organisms have provided detailed insights into the molecular architecture and catalytic mechanism of this enzyme [19] [20] [12] [14]. The overall structure comprises two major structural domains: a larger catalytic domain and a smaller regulatory domain connected through domain swapping and disulfide bridge formation [12].

The catalytic domain contains six antiparallel beta-strands that form a curved partial barrel with a characteristic funnel-shaped internal cavity [12] [14]. This funnel-shaped active site represents a defining architectural feature that accommodates substrate binding and positions reactants for optimal catalytic efficiency [19] [14]. The electron density maps clearly reveal the binding positions of substrates and cofactors within this active site cavity [12] [14].

Crystal structure analysis of the Saccharomyces cerevisiae enzyme complexed with glutamate and magnesium chloride at 2.1 Angstrom resolution has revealed critical details about substrate recognition and metal coordination [19] [14]. The glutamate substrate adopts an extended conformation within the interior of the funnel-shaped active site, with specific amino acid residues positioning the alpha-carboxylate group [14] [21]. The side chains of arginine-313 and tyrosine-362 provide essential contacts for glutamate binding, while the gamma-carboxylate occupies one coordination site of the bound magnesium cofactor [14] [21].

The adenosine triphosphate-independent magnesium coordination site represents a particularly interesting structural feature [19] [14]. This metal-binding site involves coordination with glutamate-52, glutamate-96, and a bound water molecule, providing a pre-organized binding environment that facilitates substrate positioning and activation [14] [21]. The presence of this magnesium-binding site clarifies the absolute requirement for divalent metal ions in the enzymatic reaction [19] [14].

Two prominent arm-like structures cover the open side of the beta-barrel in the active site region [12]. These structures, termed the amino-terminal variable arm and the central variable arm, show significant sequence variation among glutamate-cysteine ligase family members and contribute to species-specific differences in catalytic properties [12]. The inhibitor binding studies using buthionine sulfoximine have revealed that these arms undergo conformational changes during the catalytic cycle [12] [22].

Transition State Intermediates in Glutamate-Cysteine Ligase Catalysis

The catalytic mechanism of glutamate-cysteine ligase proceeds through several distinct transition state intermediates that have been characterized through crystallographic and kinetic analysis [11] [12] [22]. The initial transition state involves the formation of the gamma-glutamylphosphate intermediate through nucleophilic attack by the gamma-carboxyl group of glutamate on the gamma-phosphate of adenosine triphosphate [11] [12].

Crystal structure analysis using transition state analog inhibitors has provided detailed insights into the geometry and stabilization of these intermediates [12] [22]. The buthionine sulfoximine inhibitor, when bound to the enzyme, adopts a phosphorylated form at the sulfoximido nitrogen and coordinates with three magnesium ions [12] [22]. This inhibitor complex closely mimics the proposed tetrahedral transition state intermediate formed during normal catalysis [22] [23].

The cysteine-binding site formation represents a particularly dynamic aspect of the catalytic mechanism [12]. In the unliganded enzyme structure, an open space exists around the presumptive cysteine-binding site, but upon inhibitor binding, significant conformational changes occur [12]. The side chains of tyrosine-241 and tyrosine-300 undergo rotational movements to form a hydrogen-bonding network with the carboxyl group of the cysteine moiety [12].

This conformational reorganization involves movement of a switch loop comprising residues 240-249, which undergoes a substantial structural rearrangement during the catalytic cycle [12]. The movement of this switch loop is causally linked to the formation of the cysteine-binding site and represents a critical mechanism for achieving substrate specificity and catalytic efficiency [12].

The tetrahedral intermediate formed during cysteine addition to the gamma-glutamylphosphate displays characteristic geometry typical of nucleophilic addition reactions [15] [24]. The transition state stabilization involves multiple hydrogen-bonding interactions and electrostatic stabilization provided by active site residues [12] [22]. The enzyme achieves remarkable catalytic acceleration through preferential binding and stabilization of this high-energy transition state relative to the ground state substrates [25].

Regulation of Glutamate-Cysteine Ligase Activity

Glutamate-cysteine ligase activity is subject to multiple levels of regulation that integrate various cellular signals related to oxidative stress, metabolic status, and developmental processes [5] [9]. The primary regulatory mechanisms include transcriptional control, post-translational modifications, holoenzyme formation dynamics, and allosteric regulation through substrate availability and product inhibition [5] [26] [9].

Transcriptional regulation represents the predominant mechanism for long-term modulation of glutamate-cysteine ligase expression [5] [9]. Both subunit genes are independently regulated by the nuclear factor erythroid 2-related factor 2 signaling pathway, which responds to oxidative stress and electrophilic compounds [5] [27]. This transcriptional response allows cells to rapidly increase gamma-glutamylcysteine biosynthetic capacity during periods of enhanced oxidative challenge [5] [26].

Post-translational regulation provides rapid, reversible control of enzyme activity without requiring new protein synthesis [5] [26] [28]. Phosphorylation represents a major post-translational modification mechanism, with protein kinase-mediated phosphorylation causing up to 94% inhibition of glutamate-cysteine ligase activity under specific conditions [9] [28]. This phosphorylation-dependent inhibition appears to involve endogenous protein kinases and is reversible through protein phosphatase activity [9].

The dynamic equilibrium between monomeric and holoenzyme forms provides an additional layer of regulation [5] [26]. Under normal conditions, the catalytic subunit exists in equilibrium between its low-activity monomeric form and high-activity holoenzyme complex [26] [29]. Oxidative stress can rapidly shift this equilibrium toward holoenzyme formation within minutes of treatment, providing immediate enhancement of gamma-glutamylcysteine biosynthetic capacity [26] [29].

Pyridine nucleotide phosphates, particularly reduced nicotinamide adenine dinucleotide phosphate, can modulate glutamate-cysteine ligase activity through allosteric mechanisms [9] [30]. This regulation demonstrates specificity for reduced nicotinamide adenine dinucleotide phosphate over other nucleotide analogs and involves changes in maximal velocity rather than substrate affinity [9]. The physiological significance of this regulation may relate to the coupling of glutamate-cysteine ligase activity with cellular reducing potential [9].

Feedback Inhibition by Glutathione

Glutathione exerts potent feedback inhibition of glutamate-cysteine ligase activity, representing a critical homeostatic mechanism that prevents excessive accumulation of gamma-glutamylcysteine and glutathione [17] [31] [18]. This inhibition is non-allosteric and involves direct binding of glutathione to specific sites on the enzyme [17] [18]. The feedback mechanism demonstrates physiological relevance, as the inhibition occurs under conditions similar to those prevailing in living cells [17] [18].

The molecular mechanism of glutathione inhibition involves binding to both the glutamate site and an additional enzyme site that requires the presence of a sulfhydryl group [17] [18]. This dual binding mode explains why ophthalmic acid, which lacks a sulfhydryl group, functions as only a weak inhibitor compared to glutathione [17] [18]. The glutathione-binding site overlaps significantly with the glutamate-binding site within the active site funnel, providing a structural basis for competitive inhibition [22] [31].

Crystal structure analysis of the glutathione-inhibited enzyme complex has revealed detailed molecular interactions responsible for feedback regulation [22] [31]. The inhibitor occupies both the glutamate-binding site and the presumed cysteine-binding site, effectively blocking access for both substrates [22] [31]. Additionally, glutathione binding disrupts the previously observed magnesium coordination in the adenosine triphosphate-binding site, further contributing to enzyme inhibition [22] [31].

The holoenzyme demonstrates significantly reduced sensitivity to glutathione inhibition compared to the monomeric catalytic subunit [7] [8]. The inhibition constant for glutathione increases from approximately 1.8 millimolar for the monomeric enzyme to greater than 1.8 millimolar for the holoenzyme complex [7] [8]. This differential sensitivity provides an additional mechanism for fine-tuning enzyme activity in response to changing glutathione concentrations [7] [5].

The physiological importance of glutathione feedback inhibition is demonstrated by clinical observations in patients with 5-oxoprolinuria [17] [18]. These patients exhibit a marked deficiency of glutathione synthetase, resulting in reduced glutathione levels and consequently diminished feedback inhibition of glutamate-cysteine ligase [17] [18]. The resulting overproduction of gamma-glutamylcysteine leads to excessive 5-oxoproline formation through the action of gamma-glutamyl cyclotransferase [17] [18].

Bifunctional Glutamate-Cysteine Ligase-Glutathione Synthetase in Streptococcus agalactiae

Streptococcus agalactiae possesses a unique bifunctional enzyme that catalyzes both steps of glutathione biosynthesis within a single polypeptide chain [32]. This novel enzyme, designated gamma-glutamylcysteine synthetase-glutathione synthetase, represents the first characterized example of a bifunctional glutathione synthesis enzyme in prokaryotic organisms [32]. The enzyme demonstrates the capacity to synthesize glutathione directly from its three constituent amino acids through sequential catalytic activities [32].

The bifunctional enzyme exhibits a molecular weight of approximately 85 kilodaltons and comprises distinct functional domains corresponding to the two enzymatic activities [32]. The amino-terminal 518 amino acids show 32% identity and 43% similarity with Escherichia coli glutamate-cysteine ligase, while the carboxyl-terminal 202 amino acids constitute the glutathione synthetase domain [32]. Remarkably, this carboxyl-terminal domain shows no significant homology with known glutathione synthetase sequences from other organisms [32].

Instead, the carboxyl-terminal domain demonstrates homology to D-alanine, D-alanine ligase, sharing 24% identity and 38% similarity with this enzyme family [32]. This unexpected relationship suggests that the glutathione synthetase domain evolved from a ligase enzyme with the same protein fold as known glutathione synthetase proteins, representing a fascinating example of convergent evolution in enzyme function [32].

The bifunctional enzyme has been extensively characterized in terms of catalytic activity, substrate specificity, and inhibition patterns [32]. Both catalytic activities demonstrate adenosine triphosphate dependence and exhibit sensitivity to classical glutamate-cysteine ligase inhibitors, including buthionine sulfoximine and cystamine [32]. The enzyme also shows feedback inhibition by glutathione, indicating that regulatory mechanisms are preserved in this bifunctional architecture [32].

The evolutionary significance of this bifunctional enzyme extends beyond Streptococcus agalactiae, as similar bifunctional arrangements may exist in other bacterial species [32]. The discovery of this enzyme provides insights into the evolution of glutathione synthesis pathways and suggests alternative organizational strategies for metabolic enzymes [32]. The bifunctional architecture may confer advantages in terms of metabolic flux control and enzyme regulation, particularly in organisms with simplified metabolic networks [32].

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2. Quintana-Cabrera R, Fernandez-Fernandez S, Bobo-Jimenez V, Escobar J, Sastre J, Almeida A, Bolaños JP. γ-Glutamylcysteine detoxifies reactive oxygen species by acting as glutathione peroxidase-1 cofactor. Nat Commun. 2012 Mar 6;3:718. doi: 10.1038/ncomms1722. PMID: 22395609; PMCID: PMC3316877.

3. Janowiak BE, Hayward MA, Peterson FC, Volkman BF, Griffith OW. Gamma-glutamylcysteine synthetase-glutathione synthetase: domain structure and identification of residues important in substrate and glutathione binding. Biochemistry. 2006 Sep 5;45(35):10461-73. doi: 10.1021/bi052483v. PMID: 16939198.

4. Quintana-Cabrera R, Bolaños JP. Glutathione and γ-glutamylcysteine in the antioxidant and survival functions of mitochondria. Biochem Soc Trans. 2013 Feb 1;41(1):106-10. doi: 10.1042/BST20120252. PMID: 23356267.

5. Järvinen K, Soini Y, Kahlos K, Kinnula VL. Overexpression of gamma-glutamylcysteine synthetase in human malignant mesothelioma. Hum Pathol. 2002 Jul;33(7):748-55. doi: 10.1053/hupa.2002.126191. PMID: 12196927.

Explore Compound Types